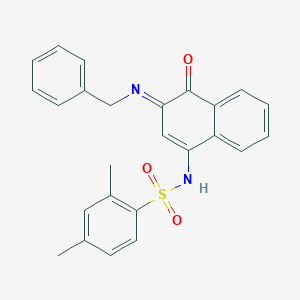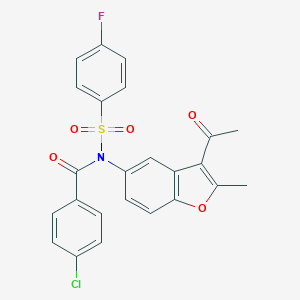
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, also known as AMBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide inhibits the activity of the proteasome, which plays a critical role in the degradation of proteins and the regulation of cell cycle progression. Inflammation research has shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and the induction of apoptosis. In inflammation research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, leading to the reduction of inflammatory cytokines. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to activate the Nrf2/ARE pathway, leading to the reduction of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, including its potential use in combination with other drugs, its optimization for specific diseases, and its development as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, as well as its potential toxicity and side effects.
Conclusion:
In conclusion, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of the proteasome, the NF-κB signaling pathway, and the activation of the Nrf2/ARE pathway. While N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and side effects. Overall, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has the potential to be a valuable therapeutic agent for a range of diseases and warrants further investigation.
Métodos De Síntesis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine, followed by the reaction of the resulting compound with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation research has also demonstrated the anti-inflammatory properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, which could be useful in treating inflammatory diseases such as arthritis and colitis. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has shown neuroprotective effects and has the potential to be used in the treatment of Alzheimer's and Parkinson's diseases.
Propiedades
Fórmula molecular |
C24H17ClFNO5S |
|---|---|
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-fluorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C24H17ClFNO5S/c1-14(28)23-15(2)32-22-12-9-19(13-21(22)23)27(24(29)16-3-5-17(25)6-4-16)33(30,31)20-10-7-18(26)8-11-20/h3-13H,1-2H3 |
Clave InChI |
OFIVPOWBQJZAAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



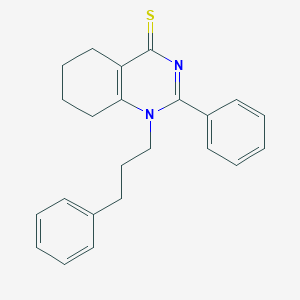
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
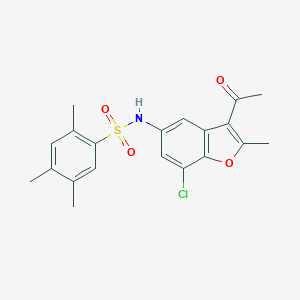

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
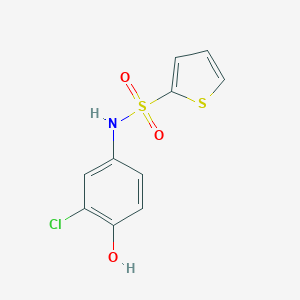
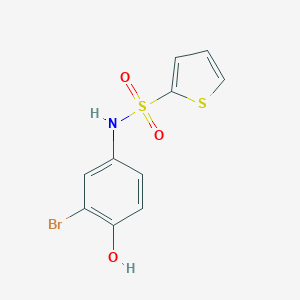
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
